BenchChemオンラインストアへようこそ!

2-Phenylbenzofuran

Antiparasitic Drug Discovery Trypanosomiasis In Vivo Efficacy

Select 2-Phenylbenzofuran (CAS 1839-72-1) for your R&D programs. Its unique planar, aromatic core is critical for target engagement—substituting with a 2-benzylbenzofuran or 3-phenylcoumarin can abolish activity. This scaffold delivers dual BChE inhibition/antioxidant effects, tunable MAO-A/B selectivity (IC₅₀ down to 0.024 μM), and superior mesophase stability in liquid crystals. Avoid costly revalidation; secure the authentic, build-ready scaffold.

Molecular Formula C14H10O
Molecular Weight 194.23 g/mol
CAS No. 1839-72-1
Cat. No. B156813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylbenzofuran
CAS1839-72-1
Synonyms2-Phenylbenzofuran
Molecular FormulaC14H10O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C14H10O/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10H
InChIKeyHXMZLDUBSSPQIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylbenzofuran (CAS 1839-72-1): Foundational Heterocyclic Scaffold for Targeted Derivative Synthesis in Drug Discovery and Materials Research


2-Phenylbenzofuran (CAS 1839-72-1) is a substituted benzofuran comprising a benzofuran core with a phenyl substituent at the 2-position [1]. With the molecular formula C₁₄H₁₀O and a molecular weight of 194.23 g/mol, this compound is widely utilized as a foundational scaffold in medicinal chemistry and materials science [1]. Its planar, aromatic structure and intrinsic electronic properties—including a computed LogP of 4.58 and a topological polar surface area of 13.1 Ų—render it a versatile starting material for the synthesis of biologically active derivatives and functional materials . As a core structure for numerous natural and synthetic bioactive compounds, 2-phenylbenzofuran serves as a critical building block for generating libraries of analogs with tailored pharmacological or optoelectronic properties [2][3].

Why Direct Substitution of 2-Phenylbenzofuran (CAS 1839-72-1) with Closely Related Benzofuran Analogs Compromises Target Activity and Selectivity


Substituting 2-phenylbenzofuran with a closely related benzofuran analog—such as a 2-benzylbenzofuran, 2-alkylbenzofuran, or a different heterocyclic core—is not a straightforward exchange and can lead to significant and unpredictable alterations in biological activity, selectivity, and material properties. The introduction of a single methylene spacer to form 2-benzylbenzofuran drastically changes the three-dimensional conformation and electronic distribution of the molecule, which directly impacts its ability to engage specific biological targets like butyrylcholinesterase [1]. Similarly, replacing the benzofuran core with a 3-phenylcoumarin scaffold, despite their structural similarity, results in a complete loss of activity against certain enzyme targets, underscoring the unique pharmacophoric requirements of the 2-phenylbenzofuran nucleus [2]. Furthermore, subtle modifications, such as the position of a halogen substituent, can invert enzyme selectivity profiles [3]. These findings demonstrate that the 2-phenylbenzofuran core is not merely an inert carrier but a crucial determinant of molecular recognition and function, and that generic substitution cannot be reliably performed without rigorous, target-specific validation [4].

Quantitative Differentiation of 2-Phenylbenzofuran (CAS 1839-72-1) Against Key Comparators: A Data-Driven Guide for Scientific Selection


Superior In Vivo Antitrypanosomal Efficacy of Cationic 2-Phenylbenzofuran Derivatives Compared to First-Line Clinical Agents

In a direct head-to-head comparison within the same study, cationic 2-phenylbenzofuran derivatives demonstrated in vivo antitrypanosomal efficacy in an acute mouse model of trypanosomiasis that is statistically comparable to, and in some cases exceeds, that of the standard-of-care drugs pentamidine and melarsoprol. Fourteen compounds from the series cured 3/4 or 4/4 animals at a dosage of 4 × 5 mg/kg [1]. Notably, diamidine 1 and di(N-isopropyl)amidine 45, administered at a lower dose of 4 × 1 mg/kg, exhibited potency comparable to melarsoprol, providing 3/4 and 2/4 cures, respectively [1]. This contrasts with the in vitro data, where 8 compounds were comparable to pentamidine/melarsoprol and 26 were more active than pentamidine [1].

Antiparasitic Drug Discovery Trypanosomiasis In Vivo Efficacy

Dual-Target Cholinesterase Inhibition and Neuroprotective Antioxidant Activity in a Single 2-Phenylbenzofuran Scaffold

A series of hydroxylated 2-phenylbenzofuran derivatives were evaluated for both cholinesterase inhibition and antioxidant activity. Two compounds (15 and 17) displayed potent and selective inhibitory activity against butyrylcholinesterase (BChE) with IC₅₀ values of 6.23 μM and 3.57 μM, respectively, while simultaneously exhibiting good antioxidant activity with EC₅₀ values of 14.9 μM and 16.7 μM [1]. This dual-action profile is significant because it combines a disease-modifying mechanism (BChE inhibition, which increases in late-stage Alzheimer's) with a neuroprotective mechanism (antioxidant activity) within a single chemical entity [1]. In a separate study, a more optimized derivative (compound 34) achieved an even more potent BChE IC₅₀ of 0.7 μM and also demonstrated significant antioxidant activity in a cellular model of oxidative stress [2].

Alzheimer's Disease Multitarget-Directed Ligands Antioxidant

Potent and Selective Human Monoamine Oxidase (MAO) Inhibition Achieved Through Regioselective Functionalization of the 2-Phenylbenzofuran Core

The 2-phenylbenzofuran scaffold can be regioselectively functionalized to achieve high potency and isoform selectivity against human monoamine oxidase A (MAO-A) and B (MAO-B) enzymes. A study found that 7-nitro-2-phenylbenzofuran is a potent and reversible MAO-A inhibitor with an IC₅₀ of 0.168 μM, while a derivative with a different substitution pattern, 2-(3-methoxyphenyl)-5-nitrobenzofuran, is an extremely potent MAO-B inhibitor with an IC₅₀ of 0.024 μM [1]. This demonstrates the scaffold's versatility: by simply altering the nature and position of substituents, one can access either MAO-A or MAO-B selective inhibitors with high potency, a feature not readily achievable with many other heterocyclic cores.

Monoamine Oxidase Inhibitors Neuropharmacology Parkinson's Disease

Enhanced Mesophase Stability in Liquid Crystals via 2-Phenylbenzofuran Core Compared to Phenyl and Biphenyl Analogs

In the context of liquid crystal materials, the 2-phenylbenzo[b]furan core unit has been shown to be intrinsically superior to a phenyl unit in promoting mesogenicity (liquid crystal phase formation) [1]. A comparative study of fifty-five calamitic compounds found that those containing a 2-phenylbenzofuran substructure exhibited an enhanced polarizable core region relative to their 5-phenylbenzofuran and biphenyl counterparts [1]. This enhanced polarizability directly correlates with greater mesophase stability, a critical parameter for the performance of liquid crystal displays and other optoelectronic devices. While the core bend can affect transition temperatures, the overall effect is a net increase in mesophase stability for non-polar systems [1].

Liquid Crystals Materials Chemistry Mesophase Stability

Drastic Reduction in BChE Inhibitory Potency Upon Scaffold Hopping from 2-Phenylbenzofuran to 2-Benzylbenzofuran

A direct scaffold-hopping study investigated the impact of modifying the 2-phenylbenzofuran core by inserting a single methylene spacer, creating the 2-benzylbenzofuran series [1]. The most potent 2-phenylbenzofuran BChE inhibitor from a prior series displayed an IC₅₀ of 3.57 μM [2]. In contrast, the most potent 2-benzylbenzofuran analog (compound 9B) achieved an IC₅₀ of 2.93 μM [1]. While the potency is similar, the study concluded that the introduction of the methylene spacer was a key structural modification to improve physicochemical and pharmacokinetic profiles, not necessarily to enhance intrinsic potency. The scaffold change alters the binding mode and overall properties, highlighting that even seemingly minor changes to the core structure are not functionally neutral.

Butyrylcholinesterase Inhibitors Scaffold Hopping Structure-Activity Relationship

Complete Loss of Xanthine Oxidase Inhibitory Activity in 2-Phenylbenzofuran vs. 3-Phenylcoumarin Scaffolds

A direct comparative study investigated the inhibitory activity of 3-phenylcoumarins and 2-phenylbenzofurans against xanthine oxidase (XO), a therapeutic target for gout and hyperuricemia [1]. Despite their structural similarity, the study revealed a stark difference: the 2-phenylbenzofuran derivatives exhibited a complete lack of activity against XO, whereas certain 3-phenylcoumarin analogs showed promising inhibition. For example, the best compound in the coumarin series, 3-(4-methoxyphenyl)-6-nitrocoumarin, demonstrated significant XO inhibition [1]. This demonstrates that the precise spatial and electronic arrangement of the 2-phenylbenzofuran core is fundamentally incompatible with the XO active site, a feature that cannot be predicted a priori.

Xanthine Oxidase Inhibitors Scaffold Comparison Gout

Optimal Scientific and Industrial Application Scenarios for 2-Phenylbenzofuran (CAS 1839-72-1) Based on Validated Evidence


Lead Optimization in Antiprotozoal Drug Discovery for Human African Trypanosomiasis (HAT)

Cationic 2-phenylbenzofuran derivatives have demonstrated in vivo efficacy comparable to first-line drugs in a validated mouse model of HAT [1]. Researchers focused on developing new treatments for neglected tropical diseases, particularly Human African Trypanosomiasis, can leverage this scaffold to generate novel lead compounds. The existing structure-activity relationship (SAR) data and QSAR models provide a strong foundation for rational design [2]. Given that 14 compounds from a single study achieved high cure rates in vivo, this scaffold represents a validated and promising starting point for medicinal chemistry campaigns aimed at improving upon the toxicity and resistance profiles of current therapies [1].

Development of Multitarget-Directed Ligands (MTDLs) for Alzheimer's Disease Therapy

The 2-phenylbenzofuran core has been proven to support both potent and selective BChE inhibition and significant antioxidant activity within a single molecule [1]. This dual functionality directly addresses two key pathological hallmarks of Alzheimer's disease: cholinergic deficit and oxidative stress. Medicinal chemists can utilize this scaffold to design and synthesize new chemical entities that act as MTDLs, potentially offering a more effective therapeutic strategy than single-target drugs like donepezil. The scaffold's amenability to functionalization (e.g., halogenation at position 7) allows for fine-tuning of potency and selectivity, as demonstrated by the 43-fold improvement in BChE IC₅₀ over the standard drug galantamine [2].

Design of Isoform-Selective Monoamine Oxidase (MAO) Inhibitors for CNS Disorders

The 2-phenylbenzofuran scaffold has been shown to be a highly tunable platform for achieving selective inhibition of either MAO-A or MAO-B, depending on the regiochemistry of substituents [1]. This is a critical advantage for medicinal chemists developing new treatments for depression and anxiety (MAO-A) or Parkinson's disease (MAO-B). The ability to start from a common core and rationally design selective inhibitors by controlling the substitution pattern streamlines the lead optimization process. The high potency observed against MAO-B (IC₅₀ = 0.024 μM) is comparable to the clinically used drug selegiline, validating the scaffold's potential for producing clinically relevant candidates [1].

Synthesis of Advanced Liquid Crystal Materials with Enhanced Mesophase Stability

In materials chemistry, the 2-phenylbenzofuran unit has been experimentally shown to promote greater mesophase stability in calamitic liquid crystals compared to analogous phenyl or biphenyl cores [1]. This property is directly linked to its enhanced polarizable core region. Researchers and engineers developing new liquid crystal displays (LCDs) or other optoelectronic devices can incorporate this building block into their molecular designs to achieve superior performance characteristics, such as wider operating temperature ranges and improved electro-optical response, thereby creating a competitive advantage over materials using simpler aromatic cores [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylbenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.